2-[4-(benzyloxy)phenoxy]-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound with the molecular formula C24H24N2O5. This compound is characterized by its unique structure, which includes benzyloxy and trimethoxyphenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of the benzyloxyphenol derivative, which is then reacted with an appropriate hydrazide under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle any hazardous reagents or by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler molecule with fewer functional groups.
Scientific Research Applications
2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to study enzyme interactions and other biological processes.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide include:
- 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(4-chlorobenzyl)oxy]-3-methoxyphenyl]methylidene]acetohydrazide
- 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H26N2O6 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-(4-phenylmethoxyphenoxy)-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H26N2O6/c1-29-22-14-9-19(24(30-2)25(22)31-3)15-26-27-23(28)17-33-21-12-10-20(11-13-21)32-16-18-7-5-4-6-8-18/h4-15H,16-17H2,1-3H3,(H,27,28)/b26-15+ |
InChI Key |
WMBQJQRKJDPTLA-CVKSISIWSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)OCC3=CC=CC=C3)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)OCC3=CC=CC=C3)OC)OC |
Origin of Product |
United States |
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